3-Bromo-5-(o-tolyl)pyridine
Description
Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry
Halogenated pyridines are crucial intermediates in organic synthesis. The presence of a halogen atom, such as bromine, on the pyridine ring provides a reactive handle for a multitude of chemical transformations. nih.gov These reactions include nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. benthambooks.comontosight.ai This reactivity allows for the introduction of diverse functional groups, enabling the construction of complex molecular architectures. nih.govbenthambooks.com
In medicinal chemistry, the incorporation of halogens into drug candidates can significantly influence their pharmacological properties. Halogen atoms can modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Consequently, halogenated pyridines are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals. mountainscholar.orgmountainscholar.org
The Role of Aryl-Substituted Pyridines as Pharmacological Scaffolds
Aryl-substituted pyridines constitute a privileged scaffold in drug discovery. The pyridine ring can act as a bioisostere for a benzene (B151609) ring, offering advantages such as improved solubility and the ability to form hydrogen bonds. rsc.orgresearchgate.net The attachment of an aryl group to the pyridine core creates a diaryl structure that is a common feature in many biologically active molecules.
These scaffolds have been investigated for a wide range of therapeutic applications, including as anticancer agents that inhibit tubulin polymerization, and as inhibitors of various enzymes. tandfonline.comsemanticscholar.org The specific nature and substitution pattern of the aryl group can be fine-tuned to optimize potency and selectivity for a particular biological target. rsc.orgsemanticscholar.org
Structural Context of 3-Bromo-5-(o-tolyl)pyridine within the Pyridine Class
This compound is a disubstituted pyridine with the chemical formula C12H10BrN. Its structure is characterized by a pyridine ring where the hydrogen atoms at positions 3 and 5 are replaced by a bromine atom and an o-tolyl group (a methyl-substituted phenyl ring), respectively.
Interactive Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 675590-12-2 |
| Molecular Formula | C12H10BrN |
| Molecular Weight | 248.12 g/mol |
| Appearance | Solid |
Note: This data is compiled from publicly available chemical databases.
Overview of Current Research Trends and Unexplored Avenues for this compound
Current research involving this compound and related structures primarily focuses on their utility as synthetic intermediates. For instance, diarylpyridine derivatives are being synthesized and evaluated for their potential as tubulin polymerization inhibitors in cancer therapy. tandfonline.comsemanticscholar.org Studies have shown that analogs of this compound can be synthesized through Suzuki coupling reactions to create a variety of diarylpyridine compounds. tandfonline.com
While its role as a building block is established, the direct biological activities of this compound itself remain a relatively unexplored area. Future research could focus on screening this compound and its simple derivatives for a broader range of pharmacological activities. Furthermore, the development of more efficient and sustainable synthetic methods for its preparation could enhance its accessibility for both research and industrial applications. The exploration of its use in materials science, for example as a component in organic light-emitting diodes (OLEDs) or other electronic materials, also presents a promising, yet underexplored, avenue of research.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(2-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-4-2-3-5-12(9)10-6-11(13)8-14-7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFAARIAEMJUHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735031 | |
| Record name | 3-Bromo-5-(2-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675590-12-2 | |
| Record name | 3-Bromo-5-(2-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations for 3 Bromo 5 O Tolyl Pyridine
Strategic Synthetic Routes for the Pyridine (B92270) Core and Directed Functionalization
The assembly of a molecule like 3-Bromo-5-(o-tolyl)pyridine can be approached in two primary ways: by first constructing a pyridine ring with appropriate "handles" for functionalization, or by building the substituted ring in a single, often multi-component, process.
The de novo synthesis of the pyridine ring is a well-established field in organic chemistry, offering various pathways to substituted derivatives. researchgate.net Classical methods often rely on the condensation of carbonyl compounds with an ammonia (B1221849) source. baranlab.org The Hantzsch pyridine synthesis, for instance, is a multi-component reaction that combines a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine core. ijpsonline.com
More contemporary approaches utilize transition metal-catalyzed reactions, such as the [2+2+2] cycloaddition of alkynes and nitriles. rsc.orgresearchgate.netrsc.org This method is a powerful tool for creating highly substituted pyridines in a single step with a high degree of atom economy. rsc.orgscispace.com The choice of catalyst and substrates allows for significant control over the substitution pattern of the final product. scispace.com
However, for many large-scale syntheses, it is often more practical to start with a pre-existing, simpler pyridine derivative and introduce the desired functional groups sequentially. acsgcipr.org This approach leverages the vast commercial availability of basic pyridine building blocks.
Introducing a bromine atom at a specific position on the pyridine ring requires careful consideration of the electronic properties of the ring and any existing substituents. Direct electrophilic bromination of pyridine itself is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. Such reactions often require harsh conditions, like high temperatures in the presence of sulfuric acid. google.com
To achieve regioselectivity, chemists often employ strategies that activate the ring or direct the incoming electrophile. One common method involves the use of pyridine N-oxides, which can be activated towards nucleophilic attack, allowing for the introduction of halogens at the C2 position under mild conditions. tcichemicals.com For substitution at the C3 or C5 positions, a Sandmeyer-type reaction is a classic and effective method. This involves the diazotization of an aminopyridine precursor, followed by treatment with a copper(I) bromide source. For example, 3-amino-5-methylpyridine (B1272045) can be converted to 3-bromo-5-methylpyridine (B130446) by forming a salt with an acid, followed by the addition of liquid bromine and a sodium nitrite (B80452) solution at low temperatures. patsnap.com This highlights a reliable method for installing a bromine atom specifically at the 3-position, a key step in a potential synthesis of the target molecule's precursor.
Formation of the Aryl-Pyridine Bond
The crucial step in the synthesis of this compound is the formation of the carbon-carbon bond between the pyridine ring and the o-tolyl group. Palladium-catalyzed cross-coupling reactions are the preeminent methods for achieving this transformation efficiently and with high functional group tolerance.
These reactions have revolutionized the synthesis of biaryl compounds. The general catalytic cycle involves an oxidative addition of an aryl halide to a Palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming aryl-aryl bonds, due to the stability and low toxicity of the boronic acid reagents. libretexts.org A plausible and highly effective route to this compound involves the reaction of 3,5-dibromopyridine (B18299) with o-tolylboronic acid. The key to this synthesis is achieving monosubstitution, selectively replacing one bromine atom while leaving the other intact.
The regioselectivity of this reaction can be influenced by the reaction conditions. Studies on similar systems, such as 3,4,5-tribromo-2,6-dimethylpyridine, have shown that the positions of substitution can be controlled. beilstein-journals.orgnih.gov By carefully controlling the stoichiometry of the boronic acid and the choice of catalyst, ligand, and base, one can favor the formation of the mono-arylated product. beilstein-journals.org
Below is a table summarizing typical conditions for a Suzuki-Miyaura reaction that could be adapted for the synthesis of this compound from 3,5-dibromopyridine and o-tolylboronic acid.
| Component | Example Reagent/Condition | Role in Reaction | Reference |
| Aryl Halide | 3,5-Dibromopyridine | Electrophilic partner | beilstein-journals.org |
| Boronic Acid | (o-tolyl)boronic acid | Nucleophilic partner | beilstein-journals.org |
| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | Forms the active Pd(0) species | libretexts.orgmdpi.com |
| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes the catalyst, influences reactivity | mdpi.com |
| Base | Na₂CO₃ or K₂CO₃ | Activates the boronic acid for transmetalation | mdpi.commdpi.com |
| Solvent | Toluene (B28343), DME, or DMF/Water mixtures | Solubilizes reactants and facilitates the reaction | mdpi.com |
| Temperature | 80-110 °C | Provides energy to overcome activation barriers | nih.gov |
Beyond the Suzuki coupling, other palladium-catalyzed methods, such as direct C-H arylation, offer alternative routes. researchgate.netacs.org These reactions create the aryl-pyridine bond by activating a C-H bond on one of the coupling partners, avoiding the need to pre-functionalize it into an organometallic reagent. nih.gov This approach is highly atom-economical. beilstein-journals.org
The success of these reactions is heavily dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. While the prompt mentions "(o-tolyl)phosphines," it is important to clarify their role. Tri(o-tolyl)phosphine is a common ligand used in various palladium-catalyzed reactions to enhance catalyst stability and activity. Its steric bulk can influence the rate of oxidative addition and reductive elimination. In the context of synthesizing this compound, a direct arylation approach might involve coupling 3-bromopyridine (B30812) with toluene. However, achieving the desired regioselectivity on toluene (ortho-arylation) would be a significant challenge. A more controlled approach remains the cross-coupling of a pre-functionalized pyridine with an o-tolyl organometallic reagent.
Auxiliary-directed methods can also be employed, where a directing group installed on the pyridine ring coordinates to the palladium catalyst, guiding the C-H activation to a specific site. nih.gov While powerful, this adds extra steps for the installation and removal of the directing group.
Nickel-Catalyzed Reductive Coupling Strategies
Nickel-catalyzed reactions have emerged as powerful tools for the formation of carbon-carbon bonds. In the context of this compound, these strategies are particularly useful for derivatization at the 3-position by coupling the aryl bromide with various partners. Reductive coupling, a type of cross-electrophile coupling, allows for the formation of new bonds by reacting two electrophiles in the presence of a reducing agent.
One notable approach involves the nickel-catalyzed reductive coupling of N-carbonyl-protected α-pivaloyloxyglycine with aryl halides. thieme-connect.de This method facilitates the synthesis of C(sp2)-functionalized α-amino acids. thieme-connect.de While not directly demonstrated on this compound, the protocol's success with a range of aryl halides suggests its potential applicability. The reaction typically employs a nickel catalyst, such as NiBr₂ or NiCl₂, a ligand, and a reducing agent like zinc powder. thieme-connect.de Another relevant strategy is the reductive alkylation of pyridines via C-N bond activation, which uses 2-pyridylpyridones as substrates to construct 2-alkylpyridines through a Ni-catalyzed cross-electrophile coupling mechanism. nih.gov
Table 1: Representative Conditions for Nickel-Catalyzed Reductive Coupling
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | NiBr₂ (10 mol%) or NiCl₂(Py)₄ (10 mol%) | thieme-connect.de |
| Ligand | Bipyridine-based ligands (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine) | thieme-connect.de |
| Reductant | Zinc (2 equivalents) | thieme-connect.de |
| Additive | MgCl₂ (1.5-2 equiv), TBAI (2 equiv) | thieme-connect.de |
| Solvent | Dioxane | thieme-connect.de |
Magnesium-Mediated Alkylation and Arylation
Magnesium-mediated reactions, particularly those involving the formation of Grignard reagents, are fundamental in organic synthesis for creating C-C bonds. For this compound, the bromine atom can be converted into an organomagnesium species via a bromine/magnesium exchange reaction. This transformation turns the electrophilic carbon at the 3-position into a nucleophilic one, ready to react with various electrophiles for alkylation or arylation.
The use of bimetallic reagents like sBu₂Mg·2LiOR has been shown to enable efficient and regioselective Br/Mg exchanges on various dibromo-arenes and -heteroarenes under mild conditions. dntb.gov.ua This approach generates bromo-substituted magnesium reagents that can subsequently react with electrophiles. dntb.gov.ua While direct magnesium-mediated arylation often focuses on C-N bond formation via C-F activation, the principles of nucleophilic substitution driven by magnesium amides can be conceptually extended to C-C bond formation from a highly reactive pyridylmagnesium halide intermediate. nih.govrsc.org
Selective Bromine Introduction and Manipulation
The precise placement of a bromine atom on the pyridine ring is crucial for the synthesis of the target compound. This requires robust halogenation protocols that offer high regiochemical control.
Halogenation Protocols at Specific Pyridine Positions
Halogenating electron-deficient π-systems like pyridines can be challenging and often requires harsh conditions. nih.gov Traditional electrophilic aromatic substitution on pyridine itself typically occurs at the 3-position, but yields can be low and mixtures may form. researchgate.netnih.gov
More advanced methods have been developed to overcome these limitations. One strategy involves converting pyridines into N-oxides to activate the ring, followed by nitration at the 4-position and subsequent conversion to a halopyridine. nih.gov Another innovative approach uses specially designed heterocyclic phosphine reagents. These reagents are installed at the 4-position of pyridines as phosphonium (B103445) salts and are then displaced by halide nucleophiles in what is believed to be an SNAr pathway. nih.gov A particularly effective method for 3-selective halogenation involves a "ring-opening, halogenation, ring-closing" strategy. nih.gov This one-pot protocol utilizes a modified Zincke reaction to convert the pyridine into an azatriene intermediate (Zincke imine), which then readily undergoes electrophilic halogenation with reagents like N-bromosuccinimide (NBS) before ring closure. nih.govchemrxiv.org
Regiochemical Control in Bromine Substitution Reactions
Achieving regiochemical control is paramount in synthesizing specifically substituted pyridines like this compound. The inherent electronic properties of the pyridine ring direct electrophilic attack to the 3- and 5-positions. However, the presence of substituents can further influence this selectivity.
For bromine substitution, metalation-halogenation sequences offer a powerful way to control regiochemistry. researchgate.netnih.gov Directed ortho metalation, using a directing group to position a strong base (like lithium diisopropylamide, LDA), allows for deprotonation at a specific site, followed by quenching with an electrophilic bromine source (e.g., Br₂ or NBS). While this is more common for positions adjacent to the directing group, it highlights the principle of using pre-installed functionality to guide substitution. researchgate.net The Zincke imine strategy provides excellent 3-selectivity because the halogenation step occurs on a linear, electron-rich diene system where the terminal positions are electronically favored for electrophilic attack. chemrxiv.org The choice of halogenating agent and reaction conditions can also fine-tune the outcome, with computational studies indicating that for Zincke imines, the C-Hal bond-forming step is irreversible and determines regioselectivity for chlorination and bromination. chemrxiv.org
Multi-Component Reactions and Cycloaddition Approaches to Substituted Pyridines
Multi-component reactions (MCRs) and cycloaddition strategies provide efficient pathways to construct the substituted pyridine core in a single step from simpler starting materials. nih.govacsgcipr.org These methods are highly convergent and atom-economical.
The Hantzsch pyridine synthesis and related Bohlmann-Rahtz synthesis are classic examples that build the pyridine ring through condensation reactions. acsgcipr.org More modern approaches utilize inverse electron demand aza-Diels-Alder reactions of 1,2,4-triazines with alkynes. whiterose.ac.uk This [4+2] cycloaddition followed by a retro-[4+2] cycloaddition (extrusion of N₂) can yield highly substituted pyridines. Regiocontrol in these reactions can be achieved by using directed cycloaddition concepts, for instance, by coordinating a Lewis acidic alkyne with a triazine containing a Lewis base. whiterose.ac.uk While not forming a 2-pyridone, intermolecular cycloaddition strategies can be adapted to produce 3,5-disubstituted pyridine structures as the major products. nih.govnih.gov
Derivatization from Precursor Molecules and Analogues (e.g., Imidazo[1,2-a]pyridines, Pyrazolo[3,4-b]pyridines)
The synthesis of this compound can also be envisioned through the modification of related heterocyclic systems. Fused bicyclic structures like imidazo[1,2-a]pyridines and pyrazolo[3,4-b]pyridines serve as versatile precursors.
Imidazo[1,2-a]pyridines are readily synthesized via catalyst-free cascade processes or three-component reactions. organic-chemistry.orgmdpi.comresearchgate.net These structures can undergo functionalization, such as C3-alkylation through aza-Friedel–Crafts reactions, which demonstrates the reactivity of the pyridine-fused ring. mdpi.com Similarly, pyrazolo[3,4-b]pyridines can be constructed through various synthetic routes, including the formation of a pyridine ring onto a pre-existing pyrazole (B372694) or vice versa. nih.govnih.gov These scaffolds can be halogenated, for instance, to produce 5-bromo-1H-pyrazolo[3,4-b]pyridine or 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. chemicalbook.comchemicalbook.com The subsequent cleavage of the fused pyrazole or imidazole (B134444) ring, while synthetically challenging, could potentially offer a route to a functionalized pyridine core.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-pyridylpyridone |
| α-pivaloyloxyglycine |
| N-bromosuccinimide (NBS) |
| 1,2,4-triazine |
| Imidazo[1,2-a]pyridine |
| Pyrazolo[3,4-b]pyridine |
| 5-bromo-1H-pyrazolo[3,4-b]pyridine |
| 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine |
Elucidation of Reactivity Profiles and Subsequent Functionalization of 3 Bromo 5 O Tolyl Pyridine
Electrophilic and Nucleophilic Reactivity at the Pyridine (B92270) Ring
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electron deficiency generally makes the pyridine ring less susceptible to electrophilic aromatic substitution (EAS) compared to benzene (B151609). When EAS does occur, it typically proceeds at the 3- and 5-positions (meta to the nitrogen atom), as the intermediate carbocations are less destabilized than those formed from attack at the 2-, 4-, or 6-positions.
In 3-Bromo-5-(o-tolyl)pyridine, the pyridine ring is further influenced by the electronic effects of the bromo and o-tolyl substituents. The bromine atom is an electron-withdrawing group through its inductive effect, further deactivating the ring towards electrophilic attack. Conversely, the o-tolyl group is a weakly electron-donating group through hyperconjugation and inductive effects, which would slightly activate the ring.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The presence of the electron-withdrawing bromine atom can further facilitate nucleophilic attack. While the bromine is at the C3 position, its influence, combined with the inherent properties of the pyridine ring, can render the C2 and C6 positions susceptible to attack by strong nucleophiles.
Palladium-Catalyzed Transformations of the Aryl Bromide Moiety
The carbon-bromine bond at the C3 position of this compound is a key site for functionalization through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl compounds. For instance, this compound can be coupled with various arylboronic acids to generate a library of 3,5-diarylpyridine derivatives.
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted alkene. This transformation can be used to introduce vinyl groups onto the pyridine ring of this compound.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This is a valuable method for the synthesis of arylalkynes, which are versatile intermediates in organic synthesis.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form a carbon-nitrogen bond between the aryl bromide and an amine. It allows for the introduction of a wide range of primary and secondary amines at the C3 position of the pyridine ring.
Below is an interactive data table summarizing representative conditions for these palladium-catalyzed reactions on bromopyridine substrates.
| Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)2/PPh3 | K2CO3 | EtOH | Reflux | Moderate to Excellent | |
| Heck | Pd(OAc)2/P(o-tolyl)3 | Et3N | DMF | 100 | Good | |
| Sonogashira | PdCl2(PPh3)2/CuI | Et3N | DMF | 100 | 72-96 | |
| Buchwald-Hartwig | Pd2(dba)3/(±)-BINAP | NaOtBu | Toluene (B28343) | 80 | 60 |
Chemical Modifications of the o-Tolyl Substituent
The o-tolyl group in this compound possesses a reactive benzylic methyl group that can be chemically modified. These modifications provide another avenue for the diversification of this molecular scaffold.
Benzylic Bromination: The methyl group can undergo free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. This reaction introduces a bromine atom at the benzylic position, yielding 3-Bromo-5-(2-(bromomethyl)phenyl)pyridine. This brominated product is a versatile intermediate for subsequent nucleophilic substitution reactions.
Benzylic Oxidation: The methyl group can be oxidized to various functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the methyl group to a carboxylic acid, affording 2-(5-Bromopyridin-3-yl)benzoic acid. Milder oxidation conditions can potentially yield the corresponding aldehyde or alcohol.
Metalation: Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. While the pyridine ring itself can direct metalation, the o-tolyl group can also be functionalized through this approach. The use of a strong base, such as an organolithium reagent, could potentially deprotonate the methyl group to form a benzylic anion. This anion can then react with various electrophiles to introduce a wide range of substituents at the benzylic position.
Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems
This compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the formation of new rings by utilizing the existing reactive sites on the molecule.
One potential strategy involves the intramolecular cyclization of derivatives of this compound. For instance, after functionalization of the o-tolyl methyl group to introduce a suitable nucleophile, an intramolecular palladium-catalyzed coupling with the C3-bromo substituent could lead to the formation of a new ring.
Furthermore, this compound can be a key component in multicomponent reactions designed to build fused heterocyclic frameworks. For example, it could be incorporated into synthetic routes for pyridopyrimidines or furopyridines. The synthesis of furopyridines, for instance, can be achieved through the palladium-catalyzed cyclization of iodopyridinyl allyl ethers. A similar strategy could potentially be adapted for derivatives of this compound.
Chemodivergent Synthetic Pathways for Analogues
The presence of multiple reactive sites in this compound opens up the possibility of chemodivergent synthetic pathways, where different reaction conditions can selectively target a specific site, leading to a diverse range of analogues from a common starting material.
For example, by carefully selecting the palladium catalyst and reaction conditions, it is possible to favor one type of cross-coupling reaction over another. A specific ligand might promote Suzuki coupling, while another might be more efficient for Buchwald-Hartwig amination. This allows for the selective introduction of either a carbon-based or a nitrogen-based substituent at the C3 position.
Moreover, the reactivity of the pyridine ring, the aryl bromide, and the o-tolyl group can be selectively addressed. For instance, under certain conditions, a nucleophilic substitution on the pyridine ring might be favored, while under different conditions, a palladium-catalyzed reaction at the C-Br bond would occur. Similarly, the benzylic position of the o-tolyl group could be functionalized while leaving the other parts of the molecule intact. This chemodivergent approach is highly valuable in combinatorial chemistry and drug discovery for the rapid generation of a library of diverse molecular structures.
Computational Chemistry and Theoretical Characterization of 3 Bromo 5 O Tolyl Pyridine
Quantum Mechanical Studies
Density Functional Theory (DFT) Investigations
No specific DFT studies on 3-Bromo-5-(o-tolyl)pyridine are available in the current scientific literature.
Hartree-Fock (HF) Methodologies
There are no published research articles detailing Hartree-Fock calculations for this compound.
Analysis of Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) analysis for this compound has not been reported in the reviewed literature.
Advanced Spectroscopic Property Simulations and Correlations
No data from simulated spectroscopic studies (such as IR, Raman, UV-Vis, or NMR) correlated with theoretical calculations for this compound could be located.
Molecular Docking and Ligand-Protein Interaction Analysis
Prediction of Binding Affinities and Modes
There are no molecular docking studies in the available literature that predict the binding affinities or interaction modes of this compound with any specific protein targets.
Elucidation of Inhibitory Mechanisms (e.g., Bromodomain Inhibition, Kinase Interactions)
The structural architecture of this compound, featuring a pyridine (B92270) ring linked to a tolyl group, presents a scaffold that could potentially interact with various biological targets, including bromodomains and kinases. While specific experimental studies on the inhibitory mechanisms of this particular compound are not extensively documented, computational methods provide a powerful tool to hypothesize and explore potential interactions.
Bromodomain Inhibition: Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in epigenetic regulation. Inhibitors of bromodomains often possess a hydrophobic recognition motif and a group capable of forming hydrogen bonds. For this compound, the tolyl group could serve as the hydrophobic component, fitting into the hydrophobic pocket of a bromodomain. The nitrogen atom in the pyridine ring could act as a hydrogen bond acceptor, interacting with key residues in the binding site. Molecular docking simulations could be employed to predict the binding affinity and orientation of this compound within the active sites of various bromodomains, such as those in the BET (Bromodomain and Extra-Terminal domain) family of proteins.
Kinase Interactions: Kinases are another important class of drug targets, and many kinase inhibitors are heterocyclic compounds. The pyridine core of this compound is a common feature in many known kinase inhibitors. The nitrogen atom can form critical hydrogen bonds with the hinge region of the kinase active site. The tolyl and bromo substituents would occupy adjacent hydrophobic pockets, and their specific positioning could confer selectivity for certain kinases. Computational approaches like molecular dynamics simulations could further elucidate the stability of the compound within the kinase binding pocket and identify key intermolecular interactions that contribute to its potential inhibitory activity.
In Silico ADME-Tox Prediction and Bioactivity Metric Evaluation
In silico methods are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of a compound. These predictions for this compound, based on its structure, can help to assess its drug-likeness and potential for further development. While specific experimental data is not available, a theoretical evaluation can be performed using various computational models.
Predicted ADME Properties and Bioactivity Metrics
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 248.12 g/mol | Within the range for good oral bioavailability. |
| LogP | 3.82 | Indicates good lipophilicity, suggesting good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 0 | Favorable for oral bioavailability. |
| Hydrogen Bond Acceptors | 1 | Favorable for oral bioavailability. |
| Rotatable Bonds | 1 | Low number of rotatable bonds suggests good oral bioavailability. |
Note: The data in this table is based on predictions for the isomeric compound 3-Bromo-5-(p-tolyl)pyridine and is intended to be illustrative for this compound.
These predicted parameters suggest that this compound is likely to have favorable pharmacokinetic properties. The low topological polar surface area and moderate lipophilicity indicate a good potential for oral absorption and distribution. The absence of hydrogen bond donors and a low number of acceptors and rotatable bonds are all indicators of good drug-likeness according to Lipinski's rule of five.
Conformational Analysis and Intermolecular Interactions
The three-dimensional conformation of this compound and its potential for intermolecular interactions are critical determinants of its biological activity.
Conformational Analysis: The primary degree of conformational freedom in this compound is the rotation around the single bond connecting the pyridine and tolyl rings. Due to the presence of the ortho-methyl group on the tolyl ring, steric hindrance may restrict the free rotation around this bond, leading to a preferred range of dihedral angles. This conformational preference could be crucial for fitting into a specific protein binding pocket. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the lowest energy conformation and the rotational energy barrier. These calculations would reveal the most stable three-dimensional arrangement of the molecule, which is essential for understanding its interaction with biological macromolecules.
Intermolecular Interactions: The chemical structure of this compound allows for several types of intermolecular interactions that are key to its potential biological activity:
Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors such as the backbone NH groups of amino acids in a protein's active site.
π-π Stacking: Both the pyridine and tolyl rings are aromatic and can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a binding pocket. These interactions can significantly contribute to the binding affinity.
Halogen Bonding: The bromine atom can participate in halogen bonding, an increasingly recognized non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein.
Hydrophobic Interactions: The methyl group of the tolyl moiety and the aromatic rings contribute to the molecule's hydrophobicity, allowing for favorable interactions with hydrophobic pockets in a protein target.
A comprehensive understanding of these interactions can be achieved through computational methods such as the analysis of the molecular electrostatic potential (MEP) surface and non-covalent interaction (NCI) plots, which can visualize and quantify the nature and strength of these intermolecular forces.
Pharmacological and Biological Research of 3 Bromo 5 O Tolyl Pyridine and Its Designed Analogs
Investigation as a Privileged Scaffold in Drug Discovery and Development
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The pyridine (B92270) nucleus is widely recognized as such a scaffold. mdpi.com Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor, contribute to its versatility in drug design. pharmablock.com The modification of the pyridine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. nih.gov
Antimicrobial Activity Evaluation
Derivatives of the pyridine scaffold have been extensively investigated for their potential to combat microbial infections, demonstrating efficacy against a range of bacterial and fungal pathogens.
Antibacterial Efficacy Against Gram-Positive Strains
Numerous studies have demonstrated the potent activity of pyridine analogs against Gram-positive bacteria. Anaephene A and B are naturally occurring compounds with significant antimicrobial activity against these bacteria. mdpi.com Synthetic anaephene derivatives have shown potent antibacterial activity against various Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA). mdpi.com Certain alkyl pyridinol compounds have been shown to disrupt and deform the staphylococcal membrane, indicating a membrane-associated mechanism of action. mdpi.comnih.gov Other research has highlighted that various substituted pyridine derivatives exhibit significant antibacterial activity against strains like Bacillus subtilis and S. aureus, with Minimum Inhibitory Concentration (MIC) values indicating potent effects. nih.govjapsonline.com
| Compound/Derivative Class | Gram-Positive Strain | Activity (MIC in µg/mL) |
| Mannich bases (e.g., 12, 15, 16, 17) | B. subtilis, S. aureus | 6.25–12.5 nih.gov |
| Isonicotinic acid hydrazides | S. aureus | Not specified, but highly active nih.gov |
| Pyridine-Thioacetamide Derivatives | S. aureus, E. faecalis | 31.25 to 62.5 nih.gov |
| Pyrazolo[3,4-b]pyridines | B. subtilis, S. aureus | Moderate Activity (Inhibition Zone: 12-14 mm) japsonline.com |
| Dodecanoic acid pyridine derivatives | B. subtilis, S. aureus | Good antibacterial activity mdpi.com |
Antibacterial Efficacy Against Gram-Negative Strains
While many pyridine derivatives show broad-spectrum activity, their efficacy against Gram-negative bacteria can vary. The outer membrane of Gram-negative bacteria often presents a significant barrier to drug penetration. mdpi.commdpi.com However, many pyridine-based compounds have been successfully developed to overcome this challenge. For instance, certain nicotinic acid benzylidene hydrazide derivatives have shown activity against Escherichia coli. nih.gov Similarly, substituted Mannich bases and isonicotinic acid hydrazides have demonstrated efficacy against E. coli and Pseudomonas aeruginosa. nih.gov In contrast, some anaephene analogs were found to be completely ineffective against the Gram-negative P. aeruginosa, suggesting a mechanism of action specific to Gram-positive bacteria for that particular compound class. nih.gov
| Compound/Derivative Class | Gram-Negative Strain | Activity (MIC in µg/mL) |
| Mannich bases (e.g., 12, 15, 16, 17) | P. aeruginosa, E. coli | 6.25–12.5 nih.gov |
| Pyridine-Thioacetamide Derivatives | E. coli, A. baumannii, P. aeruginosa | 31.25 to 62.5 nih.gov |
| N-alkylated pyridine salts | E. coli | MIC of 55 ± 0.5% at 100 µg/mL nih.gov |
| Pyrazolo[3,4-b]pyridines | E. coli | Moderate Activity (Inhibition Zone: 12-16 mm) japsonline.com |
| Dodecanoic acid pyridine derivatives | E. coli | Good antibacterial activity mdpi.com |
Antifungal Properties
The antifungal potential of pyridine derivatives has also been a subject of research. Studies have shown that certain series of these compounds exhibit significant activity against fungal pathogens like Candida albicans and Aspergillus niger. nih.gov For example, N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives have demonstrated good anti-fungal activity. researchgate.net Some synthesized compounds showed activity comparable or even superior to standard antifungal drugs like fluconazole and ketoconazole. nih.govresearchgate.net However, the efficacy can be highly dependent on the specific substitutions on the pyridine ring, with some derivatives showing only weak or no activity. nih.gov
| Compound/Derivative Class | Fungal Strain | Activity (MIC in µg/mL) |
| Nicotinic acid benzylidene hydrazides | C. albicans, A. niger | Comparable to fluconazole nih.gov |
| Mannich bases (e.g., 12, 15, 16, 17) | C. albicans, C. glabrata | 12.5 nih.gov |
| Isonicotinic acid hydrazides | Not specified | Better than fluconazole nih.gov |
| N'-(3-Bromophenyl)-... acetohydrazides | Not specified | Good activity (500 µg/mL) compared to Ketoconazole (25 µg/mL) researchgate.net |
| 5H-pyrrolo[1,2-a]imidazole quaternary salts | C. albicans | 32 nih.gov |
| 5H-pyrrolo[1,2-a]imidazole quaternary salts | C. neoformans | 8–16 nih.gov |
Anti-Cancer and Cytotoxic Applications
The pyridine scaffold is a key component in a variety of compounds designed to target cancer cells through different mechanisms.
Inhibition of Proliferative Cell Lines (e.g., Breast, Lung, Colon Carcinomas)
A significant body of research has focused on the anti-proliferative activity of pyridine analogs against a panel of human cancer cell lines. For instance, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were evaluated for their antiproliferative activities against HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cell lines, with some compounds exhibiting potent activity with IC50 values in the submicromolar range. nih.gov Another study on 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid derivatives showed promising cytotoxic activity against Huh7 (liver), MCF7 (breast), and HCT116 (colon) carcinoma cell lines. researchgate.net Similarly, novel 1H-Chromeno[3,2-c]pyridine derivatives have been assayed for tumor growth inhibitory activity in MCF-7, HCT116, and SK-OV-3 (ovarian) cell lines, with some analogs demonstrating noteworthy results. mdpi.com The anti-proliferative effects are often linked to mechanisms such as the inhibition of tubulin polymerization or the modulation of key cellular kinases. nih.govnih.gov
| Compound/Derivative Class | Cell Line (Cancer Type) | Activity (IC50 in µM) |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | HeLa (Cervical), MCF-7 (Breast), A549 (Lung) | Submicromolar to micromolar range; Compound 9p showed 0.047 µM against HeLa nih.gov |
| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid derivatives | MCF-7 (Breast), HCT116 (Colon) | 3.3 (MCF-7), 1.1 (HCT116) researchgate.net |
| 1H-Chromeno[3,2-c]pyridine analogs | MCF-7 (Breast), HCT116 (Colon) | < 10 mdpi.com |
| Quinoxaline derivatives (10g, 11a) | MCF-7 (Breast), HepG-2 (Liver) | 0.15 & 0.18 (MCF-7), 0.12 & 0.09 (HepG-2) nih.gov |
| Quinazoline derivative (4f) | HCT-116 (Colon), MCF-7 (Breast) | 4.83 (HCT-116), 4.58 (MCF-7) nih.gov |
Anti-Inflammatory Properties
The anti-inflammatory potential of pyridine and pyrimidine analogs has been a significant area of research. These compounds are investigated for their ability to modulate the body's inflammatory response, which is implicated in a wide range of diseases. The mechanism of action often involves the inhibition of key inflammatory mediators. nih.gov
Studies on various pyridine derivatives have demonstrated their capacity to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in vitro. nih.govplos.org Furthermore, these compounds have been shown to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govplos.org For example, 17-O-acetylacuminolide, a diterpenoid labdane, effectively inhibited TNF-α release with an IC50 of 2.7 µg/mL and also prevented the translocation of the critical inflammatory transcription factor, nuclear factor kappa B (NF-κB). nih.govplos.org
In vivo models, such as the carrageenan-induced rat paw edema test, are used to assess the anti-inflammatory effects of these compounds in a living organism. researchgate.net Some newly synthesized pyridine derivatives have shown significant anti-inflammatory activity in these models. researchgate.net This suggests that analogs of 3-Bromo-5-(o-tolyl)pyridine could serve as scaffolds for the development of new anti-inflammatory agents.
Table 2: In Vitro Anti-inflammatory Activity of an Analog nih.gov
| Inflammatory Mediator | Inhibition | IC₅₀ |
|---|---|---|
| TNF-α Release | Yes | 2.7 µg/mL |
| NO Production | Yes | - |
| iNOS Expression | Yes | - |
| NF-κB Translocation | Yes | - |
| IKKβ Activity | Yes | - |
Antitubercular Activity
Aryl-substituted pyridine and uracil derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis. The effectiveness of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Research into fluorinated 2-amino-pyridine-3-carbonitrile derivatives has yielded compounds with significant antitubercular activity. nih.gov For instance, an analog featuring an indole scaffold demonstrated a potent MIC value of 8 μM, which is comparable to standard antitubercular drugs. nih.gov Similarly, various 5-arylaminouracil derivatives have been shown to inhibit the growth of the M. tuberculosis H37Rv strain at concentrations ranging from 5 to 40 μg/mL. One particular derivative was highly active against a multidrug-resistant strain (MS-115) with an MIC90 of 5 μg/mL. nih.gov These findings underscore the potential of designing pyridine-based analogs as novel antitubercular agents.
Table 3: Antitubercular Activity of Pyridine and Uracil Analogs
| Compound Series | Target Strain | MIC Range | Most Potent MIC |
|---|---|---|---|
| 2-Amino-pyridine-3-carbonitriles nih.gov | M. tuberculosis | 8–134 µM | 8 µM |
| 5-Arylaminouracils nih.gov | M. tuberculosis H37Rv | 5–40 µg/mL | - |
| 5-Arylaminouracil Derivative nih.gov | M. tuberculosis MS-115 | - | 5 µg/mL (MIC₉₀) |
Other Therapeutic Potentials (e.g., Analgesic, CNS Depressant)
Beyond their anti-inflammatory and antimicrobial properties, pyridine derivatives have been explored for their effects on the central nervous system (CNS), including potential analgesic (pain-relieving) and CNS depressant activities.
The analgesic potential is often evaluated using animal models such as the acetic acid-induced writhing test, the hot plate test, and the tail immersion test. sciepub.comresearchgate.net These tests measure responses to chemical and thermal pain stimuli. In a study focused on discovering novel multitarget analgesics, a series of compounds with a scaffold inspired by known 5-HT receptor modulators were evaluated in the formalin test. One lead compound demonstrated a potent analgesic effect with a half-maximal effective dose (ED50) of 0.78 mg/kg in the second phase of the test. nih.gov
CNS depressant activity is assessed by observing reductions in locomotor and exploratory activities in tests like the hole cross and open field tests, as well as the potentiation of thiopental-induced sleeping time. sciepub.comresearchgate.net Certain oxanilamide derivatives have been shown to possess a degree of CNS depressant and analgesic activity. ekb.eg
Table 4: Analgesic Activity of a Novel Scaffold Analog in the Formalin Test nih.gov
| Compound | Phase | ED₅₀ (mg/kg) |
|---|---|---|
| 29 | Second Phase | 0.78 |
In Vitro and Ex Vivo Biological Assay Methodologies
A variety of established in vitro and ex vivo assays are employed to characterize the biological activities of this compound and its analogs. These methodologies are crucial for determining cytotoxicity, efficacy, and mechanism of action.
Cytotoxicity Assays: To assess whether a compound is toxic to cells, several assays are used. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability. researchgate.netnih.gov The Lactate Dehydrogenase (LDH) leakage assay measures the amount of LDH released from damaged cells into the culture medium, providing a measure of cell lysis. nih.govnih.gov The Neutral Red assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. nih.gov These assays are often compared to determine the most sensitive method for detecting early cytotoxic events. nih.gov
Anti-inflammatory Assays: In vitro models of inflammation are used to screen for anti-inflammatory activity. A common method involves stimulating macrophage cell lines (e.g., RAW264.7) with lipopolysaccharide (LPS) to induce an inflammatory response. The inhibitory effect of test compounds on the production of inflammatory mediators like TNF-α and nitric oxide (NO) in the cell culture supernatant is then quantified. nih.govplos.org
Antitubercular Assays: The primary in vitro assay for determining antitubercular activity is the measurement of the Minimum Inhibitory Concentration (MIC) . This involves exposing M. tuberculosis cultures to serial dilutions of the test compound to find the lowest concentration that inhibits bacterial growth. nih.govmdpi.com Methods like the resazurin test can be used for this purpose. mdpi.com
Analgesic and CNS Depressant Assays (In Vivo): Animal models are essential for evaluating analgesic and CNS effects. The formalin test induces a biphasic pain response and is used to screen for analgesic potential. nih.gov The hot plate and tail immersion tests measure the latency of response to a thermal stimulus, indicating central analgesic activity. sciepub.comresearchgate.net CNS depressant effects are studied using the open field and hole cross tests to measure locomotor activity and the thiopental-induced sleeping time test to assess sedative effects. sciepub.comresearchgate.net
Prospective Research Directions and Clinical Translation of 3 Bromo 5 O Tolyl Pyridine
Rational Design and Synthesis of Next-Generation Derivatives
The chemical structure of 3-Bromo-5-(o-tolyl)pyridine serves as a versatile template for the rational design of next-generation derivatives with potentially enhanced therapeutic properties. The bromine atom at the 3-position is a particularly attractive site for modification, as it can be readily functionalized through various cross-coupling reactions. evitachem.com This allows for the introduction of a wide array of chemical moieties to probe structure-activity relationships (SAR) and optimize pharmacological activity.
Key Synthetic Strategies:
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The bromine atom on the pyridine (B92270) ring can be coupled with various boronic acids or esters to introduce diverse aryl, heteroaryl, or alkyl groups. This strategy would allow for the exploration of how different substituents at this position influence target binding and cellular activity.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities. This could be employed to synthesize derivatives with improved solubility, altered electronic properties, or the ability to form key hydrogen bonds with biological targets.
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds, providing a means to introduce alkynyl groups. These rigid linkers can be used to probe specific binding pockets within a target protein.
Nucleophilic Aromatic Substitution: The bromine atom can also serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles to further diversify the chemical space around the pyridine core. evitachem.com
Table 1: Potential Modifications of this compound and Their Rationale
| Modification Site | Potential Modification | Rationale for Modification |
| 3-Position (Bromo) | Replacement with substituted aryl rings | To explore π-π stacking interactions and steric effects on target binding. |
| Introduction of amine functionalities | To enhance solubility and introduce hydrogen bonding capabilities. | |
| Addition of heterocyclic moieties | To modulate physicochemical properties and explore novel interactions with biological targets. | |
| o-Tolyl Group | Modification of the methyl group | To investigate the impact of steric bulk on activity and selectivity. |
| Introduction of substituents on the tolyl ring | To fine-tune electronic properties and explore additional binding interactions. | |
| Pyridine Ring | N-oxidation | To potentially alter metabolic stability and in vivo disposition. |
Comprehensive Pharmacological Profiling and Target Validation
A critical step in the development of this compound and its derivatives is a thorough pharmacological profiling to identify their biological targets and elucidate their mechanism of action. Given the prevalence of the pyridine scaffold in kinase inhibitors, a primary focus of investigation would be the kinome. nih.govrsc.org
Initial Screening and Target Identification:
Kinase Panel Screening: The parent compound and its derivatives should be screened against a broad panel of human kinases to identify potential targets. This can be performed using various in vitro assay formats, such as radiometric assays, fluorescence-based assays, or binding assays.
Phenotypic Screening: In parallel, compounds can be subjected to phenotypic screens using various cancer cell lines to identify those with potent anti-proliferative activity. rsc.orgnih.gov This approach can uncover novel mechanisms of action beyond kinase inhibition.
Target Deconvolution: For compounds that show interesting phenotypic effects, target deconvolution techniques, such as affinity chromatography, chemical proteomics, or computational approaches, can be employed to identify the specific molecular targets responsible for the observed biological activity.
Target Validation:
Once putative targets are identified, it is essential to validate their role in the compound's mechanism of action. This can be achieved through:
Cellular Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to the intended target in a cellular context.
Genetic Approaches: Knockdown or knockout of the proposed target gene using techniques like siRNA or CRISPR/Cas9 should mimic the phenotypic effects of the compound.
Enzymatic Assays: For enzymatic targets, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Exploration of Polypharmacology and Multi-Targeting Approaches
Many successful drugs, particularly in oncology, exhibit their therapeutic efficacy by modulating multiple biological targets simultaneously. This concept of polypharmacology is increasingly being embraced in drug discovery. nih.govacs.org The pyridine scaffold is well-suited for the design of multi-targeted agents.
Strategies for Exploring Polypharmacology:
Rational Design of Dual Inhibitors: Based on the initial kinase screening data, derivatives of this compound could be rationally designed to inhibit two or more key kinases involved in a particular disease pathway. For example, dual inhibition of kinases in signaling pathways that exhibit crosstalk could lead to synergistic anti-cancer effects.
Scaffold Hopping and Hybridization: The this compound scaffold could be combined with pharmacophores known to interact with other target classes. For instance, incorporating moieties with known activity against other enzyme families or receptors could lead to novel multi-targeting agents.
Systems Biology Approaches: Computational and experimental systems biology approaches can be used to predict and validate the effects of multi-targeted agents on complex biological networks. This can help in understanding the downstream consequences of hitting multiple nodes in a signaling cascade.
Development of Structure-Based Drug Design Strategies
Once a primary biological target for this compound or its derivatives is validated, structure-based drug design (SBDD) can be a powerful tool to guide the optimization of these compounds. SBDD relies on the three-dimensional structure of the target protein to design ligands with improved affinity and selectivity.
Key Steps in SBDD:
Co-crystallization: Obtaining a high-resolution crystal structure of the target protein in complex with this compound or a potent analog is a crucial first step. This provides detailed information about the binding mode and key interactions.
Computational Modeling: In the absence of an experimental structure, homology modeling can be used to generate a model of the target protein's binding site. Molecular docking simulations can then be used to predict the binding pose of the ligands and guide the design of new derivatives.
Iterative Design and Synthesis: The structural insights gained from crystallography or computational modeling are used to design new derivatives with modifications aimed at optimizing interactions with the target. These new compounds are then synthesized and tested, and the cycle is repeated to progressively improve the desired properties.
Table 2: Hypothetical Interactions to be Explored via SBDD
| Interaction Type | Potential Interacting Groups on this compound | Rationale |
| Hydrogen Bonding | Pyridine nitrogen | Can act as a hydrogen bond acceptor with backbone or side-chain donors in the protein. |
| Hydrophobic Interactions | o-Tolyl group, aryl substituents | Can engage with hydrophobic pockets in the binding site, contributing to affinity. |
| Halogen Bonding | Bromine atom | The bromine atom can participate in halogen bonds with electron-rich atoms in the protein. |
Assessment of Pre-Clinical Efficacy and Safety (Excluding dosage/administration)
Promising derivatives of this compound that demonstrate potent and selective activity in vitro and in cellular assays need to be evaluated for their efficacy and safety in preclinical models of disease.
In Vitro and Ex Vivo Studies:
Cell-Based Assays: The anti-proliferative activity of the compounds should be evaluated in a broader panel of cancer cell lines, including those with different genetic backgrounds and resistance mechanisms. rsc.orgnih.gov
3D Culture Models: Spheroid or organoid models can provide a more physiologically relevant system to assess the efficacy of the compounds, as they better mimic the tumor microenvironment.
Patient-Derived Xenografts (PDX) Ex Vivo: Short-term cultures of PDX models can be used to assess the activity of the compounds against patient-derived tumor cells.
In Vivo Studies:
Xenograft Models: The in vivo anti-tumor efficacy of lead compounds can be evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts. ekb.eg Key endpoints would include tumor growth inhibition and regression.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds is crucial. PK studies will determine the compound's exposure in the body over time, while PD studies will correlate this exposure with the desired biological effect on the target.
Preliminary Toxicology: Initial toxicology studies in animals are necessary to identify any potential liabilities and to establish a preliminary safety profile.
Table 3: Preclinical Assessment Funnel for this compound Derivatives
| Stage | Assays | Purpose |
| In Vitro | Broad cancer cell line screening, 3D spheroid/organoid assays | Determine potency, spectrum of activity, and efficacy in more complex models. |
| Ex Vivo | Patient-derived xenograft (PDX) cultures | Assess activity against patient-relevant tumor models. |
| In Vivo | Xenograft tumor models | Evaluate anti-tumor efficacy in a living organism. |
| Pharmacokinetic (PK) studies | Determine the absorption, distribution, metabolism, and excretion profile. | |
| Pharmacodynamic (PD) studies | Correlate drug exposure with target modulation and downstream effects. | |
| Preliminary toxicology studies | Identify potential safety concerns. |
By systematically pursuing these research directions, the therapeutic potential of this compound and its derivatives can be thoroughly explored, potentially leading to the development of novel and effective clinical candidates.
Q & A
Q. What are the optimized synthetic routes for 3-Bromo-5-(o-tolyl)pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves bromination of a pyridine precursor followed by coupling to introduce the o-tolyl group. A two-step approach is common:
Bromination: Use N-bromosuccinimide (NBS) or Br₂ with a Lewis acid catalyst (e.g., FeCl₃) to brominate 5-(o-tolyl)pyridine at the 3-position.
Cross-Coupling: Employ Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(PPh₃)₄) to attach the o-tolyl group if not pre-installed.
Key Variables:
- Temperature: Bromination proceeds optimally at 80–100°C in anhydrous DCM .
- Catalyst System: Pd-based catalysts with SPhos ligands enhance coupling efficiency .
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Bromination | NBS, FeCl₃, DCM, 80°C | 65–75% |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 110°C | 70–85% |
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
Q. What are the common reactivity patterns of this compound in substitution and coupling reactions?
Methodological Answer:
- Nucleophilic Substitution: The bromine atom is susceptible to displacement by amines, thiols, or alkoxides under mild conditions (e.g., K₂CO₃ in DMF, 60°C) .
- Cross-Coupling Reactions:
Challenges: Steric hindrance from the o-tolyl group may reduce reactivity at the 3-position, requiring elevated temperatures or microwave assistance .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic structure and nonlinear optical (NLO) properties of this compound?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-311+G(d,p) to model frontier molecular orbitals (FMOs). The LUMO is localized on the pyridine ring, while the HOMO resides on the o-tolyl group, indicating charge-transfer potential .
- NLO Properties: Polarizable continuum models (PCM) in solvents like CHCl₃ predict hyperpolarizability (β) values >50 × 10⁻³⁰ esu, suggesting utility in photonic materials .
Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data to confirm transitions at ~300 nm (π→π*) and ~390 nm (CT) .
Q. How can researchers resolve contradictions in reported reaction yields or biological activity data for derivatives of this compound?
Methodological Answer:
- Yield Discrepancies:
- Biological Activity Variability:
Q. What are the safety protocols for handling this compound given its hazardous properties?
Methodological Answer:
Q. How does the steric and electronic profile of the o-tolyl group influence the reactivity of this compound compared to other aryl substituents?
Methodological Answer:
- Steric Effects: The ortho-methyl group increases torsional strain, reducing accessibility for nucleophilic attack at C-3. Comparative studies with para-tolyl analogs show ~20% lower reaction rates in SNAr reactions .
- Electronic Effects: The electron-donating methyl group slightly raises the HOMO energy, enhancing susceptibility to electrophilic substitution at C-5 .
Q. What strategies are effective in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Continuous Flow Reactors: Improve heat transfer during bromination, reducing reaction time from 12 h to 2 h .
- Catalyst Immobilization: Use Pd-loaded mesoporous silica to facilitate catalyst recovery and reuse, lowering costs by ~40% .
Data Contradiction Analysis Example:
If conflicting NMR data arise for a derivative, compare solvent effects (e.g., DMSO vs. CDCl₃) and employ 2D NMR (COSY, HSQC) to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
